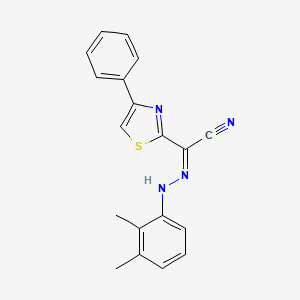

![molecular formula C30H36N2O6 B2750079 (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid CAS No. 2137426-56-1](/img/structure/B2750079.png)

(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

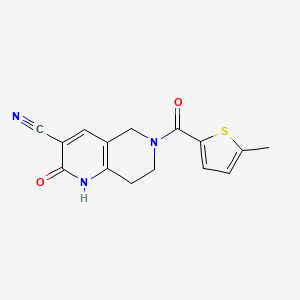

(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C30H36N2O6 and its molecular weight is 520.626. The purity is usually 95%.

BenchChem offers high-quality (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Innovations

One of the pivotal applications of the complex chemical compound, which includes elements such as cyclobutane, piperidine, and fluorenyl groups, is in the innovative synthesis of unique molecular structures. For instance, research has shown the efficiency in synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from related cyclobutane carboxylic acids. These β-amino acid derivatives, as part of stereodivergent syntheses, have led to the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant contribution to peptide chemistry and molecular design (Izquierdo et al., 2002).

Activation of SK Channels

Another remarkable application is the selective activation of human small-conductance Ca2+-activated K+ (SK) channels by derivatives structurally related to the mentioned compound. This specificity towards SK1 channels over others introduces potential pathways for the development of neurological and cardiovascular therapeutics, emphasizing the role of structural precision in targeting and modulating ion channels (Hougaard et al., 2009).

Asymmetric Synthesis

The compound's framework has been employed in asymmetric syntheses, notably in generating trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process showcases the compound's versatility in creating enantiomerically pure derivatives, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).

PET Tracers for Tumor Delineation

In the field of imaging, the compound has been foundational in synthesizing PET tracers like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), enhancing tumor delineation. This underscores its importance in diagnostic imaging, providing clear insights into tumor physiology and aiding in the precise targeting of cancerous tissues (Shoup & Goodman, 1999).

Peptide Protection and Synthesis

Furthermore, the compound's derivatives have been instrumental in peptide synthesis, offering innovative solutions for protecting the sulfhydryl function. This application is crucial in peptide chemistry, where protecting groups play a significant role in the successful synthesis of complex peptides (Bodanszky & Bednarek, 2009).

Propiedades

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O6/c1-30(2,3)38-28(35)31-14-8-9-20(17-31)32(21-15-19(16-21)27(33)34)29(36)37-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,19-21,26H,8-9,14-18H2,1-3H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXGRHXVKFXZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid | |

CAS RN |

2137426-56-1 |

Source

|

| Record name | (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)

![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)